1,3-Dihydro-1-d5-phenyl-2H-indol-2-one
Description
Structural Significance and Synthetic Utility of the 2-Oxindole Framework in Organic Synthesis
The 2-oxindole, or 1,3-dihydro-2H-indol-2-one, is a privileged heterocyclic scaffold consisting of a benzene ring fused to a pyrrolidone ring. nih.govnih.gov This core structure is prevalent in a multitude of natural products, pharmaceuticals, and bioactive molecules, demonstrating a wide array of biological activities. researchgate.netnih.govacanthusresearch.com The significance of the 2-oxindole framework lies in its versatile chemical reactivity, particularly at the C3 position. This position is readily functionalized, allowing for the construction of sterically complex and diverse molecular architectures, including spirocyclic systems. nih.govnih.gov
The synthetic utility of the 2-oxindole core is vast, with numerous methods developed for its construction and subsequent derivatization. nih.govorganic-chemistry.orgacs.org These synthetic strategies range from classical methods to modern transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular α-arylation of amides. nih.govorganic-chemistry.org The ability to introduce a wide variety of substituents at the C3 and N1 positions has made the 2-oxindole a cornerstone for building libraries of compounds for drug discovery and development programs. researchgate.netacanthusresearch.com
The N-Phenyl Moiety in Oxindole (B195798) Chemistry: Influence on Reactivity and Structure
The introduction of a phenyl group at the N1 position of the oxindole core, creating the N-phenyl-2-oxindole scaffold, significantly influences the molecule's electronic properties, conformation, and reactivity. The phenyl group can exert steric and electronic effects that modulate the chemical behavior of the oxindole system.
Fundamental Principles of Deuterium (B1214612) Isotope Labeling in Chemical Research
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes to track the molecule through a reaction or a biological system. hyphadiscovery.com Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a favored choice for this purpose. drugdiscoveryopinion.comportico.org The fundamental principle behind its utility lies in the mass difference between hydrogen (protium, ¹H) and deuterium. A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break. portico.org
This difference in bond energy gives rise to the Kinetic Isotope Effect (KIE) , where the rate of a reaction is slower if a C-D bond is cleaved in the rate-determining step compared to an analogous C-H bond. drugdiscoveryopinion.comportico.orgtaylorandfrancis.com The magnitude of the primary KIE (kH/kD) for deuterium is typically in the range of 6 to 10 for reactions involving C-H bond cleavage. drugdiscoveryopinion.com This predictable effect on reaction rates makes deuterium labeling an invaluable tool for:
Mechanistic Elucidation: Studying reaction pathways by determining if a specific C-H bond is broken in the rate-limiting step. portico.orgnih.gov
Metabolic Studies: Tracing the metabolic fate of drugs and other xenobiotics. drugdiscoveryopinion.com
Quantitative Analysis: Using deuterated compounds as internal standards in mass spectrometry for precise quantification. aptochem.comclearsynth.comscioninstruments.com
Table 1: Key Applications of Deuterium Isotope Labeling
| Application Area | Principle | Significance |
|---|---|---|
| Mechanistic Chemistry | Kinetic Isotope Effect (KIE) slows the rate of reactions involving C-D bond cleavage. | Helps identify rate-determining steps in a chemical reaction. portico.orgnih.gov |
| Medicinal Chemistry | Slowing metabolic degradation at specific sites (metabolic "soft spots"). | Can improve a drug's pharmacokinetic profile, such as increasing its half-life. nih.govjuniperpublishers.com |
| Bioanalytical Chemistry | Use as stable isotope-labeled internal standards (SIL-IS) in mass spectrometry. | Enables highly accurate and precise quantification of the non-labeled analyte in complex biological matrices. acanthusresearch.comclearsynth.comscioninstruments.com |
Rationale for Site-Specific Deuteration on the Phenyl Ring (d5-phenyl) of 1,3-Dihydro-1-phenyl-2H-indol-2-one
The specific labeling of the N-phenyl group in 1,3-Dihydro-1-phenyl-2H-indol-2-one to create the d5-phenyl analog is a deliberate strategy driven by two primary scientific objectives: modifying metabolic fate and serving as an analytical standard.
Altering Metabolic Pathways: Aromatic rings are common sites of metabolism in the body, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. researchgate.nethyphadiscovery.comnih.gov This process, known as aromatic hydroxylation, involves the cleavage of a C-H bond on the phenyl ring. By replacing all five hydrogens on the N-phenyl ring with deuterium, the C-D bonds become significantly more resistant to this enzymatic oxidation due to the kinetic isotope effect. nih.govnih.gov This strategy can effectively "block" or slow down metabolism at this site, which may:
Increase the metabolic stability and biological half-life of the parent compound. nih.govjuniperpublishers.com
Reduce or prevent the formation of specific metabolites that might be less active or associated with toxicity. nih.gov
Use as an Internal Standard: In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for accuracy and precision. aptochem.comclearsynth.comscioninstruments.com The d5-labeled compound, 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, is an ideal internal standard for the quantification of its non-deuterated counterpart. It co-elutes chromatographically and exhibits nearly identical ionization efficiency to the analyte, but is easily distinguished by its higher mass. aptochem.comnih.gov A mass difference of five units (d5) provides a clear separation from the natural isotopic distribution of the unlabeled analyte, preventing signal overlap and ensuring reliable data. acanthusresearch.com
Table 2: Rationale for d5-Phenyl Labeling
| Scientific Rationale | Underlying Principle | Intended Outcome |
|---|---|---|
| Improve Metabolic Stability | Kinetic Isotope Effect (KIE) slows CYP450-mediated aromatic hydroxylation. nih.govnih.gov | Increased drug half-life; reduced formation of phenyl-hydroxylated metabolites. nih.gov |
| Analytical Internal Standard | Identical chemical properties but distinct mass-to-charge (m/z) ratio. clearsynth.comscioninstruments.com | Accurate quantification of the non-deuterated compound in biological samples via LC-MS. aptochem.comnih.gov |
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-10-11-6-4-5-9-13(11)15(14)12-7-2-1-3-8-12/h1-9H,10H2/i1D,2D,3D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPNVXATCSXTBK-RCQSQLKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)CC3=CC=CC=C32)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661929 | |
| Record name | 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189871-32-6 | |
| Record name | 1-(~2~H_5_)Phenyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,3 Dihydro 1 D5 Phenyl 2h Indol 2 One
General Strategies for the Synthesis of Deuterated Organic Molecules
The preparation of deuterated organic molecules can be broadly categorized into several key strategies, each with its own advantages and limitations. These methods range from direct exchange reactions on a pre-existing molecule to the construction of the target compound from smaller, pre-deuterated fragments. researchgate.net
Selective Deuterium-Hydrogen Exchange Reactions
Hydrogen-deuterium exchange (HDE) is a direct method for introducing deuterium (B1214612) into an organic molecule by replacing a hydrogen atom with a deuterium atom. wikipedia.org This can be achieved under various conditions, often accelerated by the presence of an acid, base, or a metal catalyst. nih.govlibretexts.org
Acid-catalyzed exchange reactions are particularly effective for incorporating deuterium into aromatic rings. youtube.comnih.gov The use of strong deuterated acids, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), in a deuterium-rich solvent like D₂O, facilitates electrophilic aromatic substitution, leading to the replacement of aromatic protons with deuterium. youtube.comnih.gov The regioselectivity of this exchange is governed by the electronic properties of the substituents on the aromatic ring, with electron-rich positions being more susceptible to deuteration. nih.gov
Base-catalyzed HDE is a useful method for exchanging acidic protons, such as those alpha to a carbonyl group, through keto-enol or keto-enolate equilibria. nih.gov The use of a deuterated solvent in the presence of a base can lead to high levels of deuterium incorporation at these activated positions. nih.gov
Table 1: Comparison of HDE Reaction Conditions
| Catalyst Type | Substrate Type | Deuterium Source | Key Features |
|---|---|---|---|
| Acid (Brønsted/Lewis) | Aromatic compounds, activated C-H bonds | D₂O, D₂SO₄, CF₃COOD | Good for electron-rich aromatics; regioselectivity depends on substituents. nih.govyoutube.comnih.gov |
| Base | Compounds with acidic protons (e.g., α-to-carbonyl) | D₂O, deuterated alcohols | High selectivity for acidic C-H bonds via enolization. nih.gov |
Construction from Deuterated Building Blocks
An alternative and often more selective approach to synthesizing deuterated compounds is to assemble the final molecule from smaller, pre-deuterated starting materials. grantome.com This bottom-up strategy allows for precise control over the location of the deuterium atoms within the target structure. nih.gov For the synthesis of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, a key deuterated building block would be aniline-d5 (B30001). chemicalbook.comcaymanchem.comsigmaaldrich.com
The synthesis of these deuterated precursors can be accomplished through various means, including the reduction of a suitable precursor with a deuterated reducing agent or through HDE reactions on the building block itself before its incorporation into the final structure. nih.gov The availability of a wide range of deuterated building blocks is crucial for the widespread application of this methodology. enamine.netgrantome.com
Transition Metal-Catalyzed Deuteration Approaches
Transition metal catalysis has emerged as a powerful tool for the deuteration of organic molecules, often enabling the exchange of otherwise unreactive C-H bonds. thieme-connect.comacs.org Catalysts based on iridium, rhodium, palladium, and ruthenium have been shown to be effective for hydrogen isotope exchange (HIE) reactions. thieme-connect.comyoutube.comacs.org
These reactions typically involve the activation of a C-H bond by the metal center, followed by an exchange with a deuterium source, which can be D₂ gas or a deuterated solvent like D₂O. thieme-connect.comacs.org The choice of metal, ligand, and reaction conditions can provide a high degree of control over the regioselectivity of the deuteration. acs.org For instance, palladium-catalyzed methods have been developed for the deuteration of arenes via C-H activation. acs.orgchemrxiv.orgacs.org Iridium catalysts, often in the form of nanoparticles or complexes with N-heterocyclic carbene (NHC) ligands, are highly effective for the ortho-selective deuteration of anilines and other directing group-containing substrates. youtube.com
Synthetic Pathways to the 1,3-Dihydro-1-phenyl-2H-indol-2-one Core
The 1,3-dihydro-1-phenyl-2H-indol-2-one, also known as 1-phenyl-2-oxindole, is the non-deuterated core of the target molecule. sigmaaldrich.com Its synthesis can be achieved through several established routes, which can be adapted for the preparation of the deuterated analogue by using the appropriate deuterated starting materials.
Intramolecular Cyclization and Annulation Reactions
One of the most common methods for constructing the oxindole (B195798) ring system is through the intramolecular cyclization of a suitable acyclic precursor. A classic example is the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.comjk-sci.com While this method primarily yields indoles, variations can be employed to access oxindoles. For the synthesis of this compound, one could envision using phenyl-d5-hydrazine as a starting material. nih.govcdnsciencepub.com
Another approach involves the intramolecular cyclization of N-phenyl-2-haloacetamides. The reaction of aniline-d5 with a 2-haloacetyl halide would yield the corresponding N-(phenyl-d5)-2-haloacetamide, which can then undergo an intramolecular Friedel-Crafts type reaction to form the oxindole ring.
Palladium-Catalyzed Coupling and Cyclization Strategies
Palladium-catalyzed reactions have become indispensable in modern organic synthesis and offer powerful methods for the construction of heterocyclic systems like indoles and oxindoles. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a key transformation in this context. acs.orgorganic-chemistry.orgyoutube.com
To synthesize the 1,3-dihydro-1-phenyl-2H-indol-2-one core, a Buchwald-Hartwig amination could be performed between an ortho-halophenylacetate derivative and aniline (B41778). To introduce the d5-phenyl group, aniline-d5 would be used as the amine component. nih.govnih.gov
Alternatively, a palladium-catalyzed annulation of an o-haloaniline with an alkyne, known as the Larock indole synthesis, can be adapted. nih.gov While this typically leads to indoles, modifications to the reaction conditions or substrates can yield oxindoles. Furthermore, palladium-catalyzed intramolecular C-H activation/arylation reactions provide another elegant route to this scaffold. rsc.orgnih.gov For example, the cyclization of an N-(2-halophenyl)-N-phenylacetamide derivative can be facilitated by a palladium catalyst. By starting with N-(2-halophenyl)-N-(phenyl-d5)acetamide, the desired deuterated product could be obtained.
Table 2: Key Compounds Mentioned
| Compound Name | Structure |
|---|---|
| This compound | C₁₄H₆D₅NO |
| Aniline-d5 | C₆H₂D₅N |
| 1,3-Dihydro-1-phenyl-2H-indol-2-one | C₁₄H₁₁NO |
| Phenyl-d5-hydrazine | C₆H₃D₅N₂ |
| N-(phenyl-d5)-2-haloacetamide | C₈H₅D₅ClNO |
| N-(2-halophenyl)-N-(phenyl-d5)acetamide | C₁₄H₁₀D₅ClNO |
| Deuterated Sulfuric Acid | D₂SO₄ |
Radical-Mediated Synthetic Routes
Radical cyclization reactions offer powerful and often transition-metal-free pathways to construct the oxindole core. rsc.org These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto the N-phenyl ring.
One prominent strategy is the intramolecular homolytic aromatic substitution (HAS). For instance, a method has been developed for the synthesis of 3,3-disubstituted oxindoles from N-arylanilides and disubstituted ketenes. nih.gov The reaction proceeds via a polar-radical crossover mechanism where the initially formed amide enolate undergoes a single electron transfer (SET) oxidation, leading to a radical cation that cyclizes onto the N-aryl ring. This approach has been used to synthesize N-phenyl oxindole derivatives in moderate yields. nih.gov
Another effective approach involves the quinone-catalyzed intramolecular radical cyclization of α-bromoanilides. rsc.org This transition-metal-free method uses a catalytic amount of a quinone, such as 9,10-phenanthrenequinone (PQ), in the presence of a base like potassium carbonate (K₂CO₃). rsc.org The proposed mechanism involves the formation of a complex between the quinone and the base, which initiates a single electron transfer to generate a tertiary radical intermediate from the α-bromoanilide precursor. rsc.org This radical then undergoes intramolecular cyclization to form the 3,3-disubstituted oxindole ring system. rsc.org This method demonstrates good functional group tolerance. rsc.org
Additionally, photoredox catalysis has been employed to generate radicals from precursors like arylsulfonyl chlorides, which then react with N-arylacrylamides in a tandem radical addition and cyclization process to yield functionalized oxindoles. researchgate.netnih.gov
Table 1: Examples of Radical-Mediated Routes for N-Phenyl Oxindole Core Synthesis
| Precursor | Catalyst/Reagent System | Reaction Type | Yield of N-Phenyl Oxindole Derivative | Reference |
|---|---|---|---|---|
| N-phenylaniline and ethyl phenyl ketene | Persulfate (K₂S₂O₈) | Polar-Radical Crossover / HAS | 56% | nih.gov |
| α-Bromo-N-phenylanilide | 9,10-Phenanthrenequinone (cat.), K₂CO₃ | Quinone-Catalyzed Radical Cyclization | Good to excellent yields reported for various derivatives. | rsc.org |
| N-arylacrylamide | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) | Radical Addition/Cyclization | Method provides general access to functionalized oxindoles. | researchgate.net |
Eschenmoser Coupling and Related Condensation Reactions
While the classical Eschenmoser sulfide (B99878) contraction is primarily used for synthesizing 1,3-dicarbonyl compounds from thioesters, the broader category of condensation reactions is fundamental to constructing the oxindole skeleton. wikipedia.org Intramolecular condensation, often in the form of a Friedel-Crafts-type acylation or alkylation, is a common and direct method.
A foundational synthesis of the N-phenyl-2-oxindole core involves the intramolecular cyclization of an N-phenyl-α-haloacetamide, such as N-phenyl-α-chloroacetamide. This reaction is typically promoted by a Lewis acid like aluminum trichloride (B1173362) (AlCl₃). The Lewis acid activates the carbonyl group, facilitating an intramolecular electrophilic attack of the α-carbon onto the ortho-position of the N-phenyl ring, followed by rearomatization to yield the oxindole product.
More recently, methodologies have focused on direct C-H/Ar-H coupling. A copper(II)-mediated route for converting anilides into 3,3-disubstituted oxindoles has been described, which proceeds via a formal C-H, Ar-H coupling process without pre-functionalization of the aromatic ring. nih.gov Similarly, palladium-catalyzed intramolecular arylations have been developed. For example, the aerobic Pd(II)-catalyzed reaction of an N-benzoylindole can lead to cyclization, demonstrating the utility of transition metals in promoting these condensation reactions. beilstein-journals.org
Although not a direct synthesis of the core, the Eschenmoser coupling reaction between 3-bromooxindoles and thioamides is a significant condensation method for functionalizing the oxindole ring at the C3-position, producing 3-(aminomethylidene)oxindoles. nih.govbeilstein-journals.orgnih.gov This highlights the versatility of condensation chemistry in the broader synthesis and derivatization of oxindoles. beilstein-journals.org
Table 2: Key Condensation Strategies for Oxindole Synthesis
| Precursor Type | Promoter/Catalyst | Reaction Type | Reference |
|---|---|---|---|
| N-Phenyl-α-chloroacetamide | AlCl₃ (Lewis Acid) | Intramolecular Friedel-Crafts Acylation | Classic Method |
| Fluoro/Chloro-substituted Anilides | Potassium tert-butoxide | Intramolecular α-Arylation | nih.gov |
| Anilides | Copper(II) | Direct C-H, Ar-H Coupling | nih.gov |
| N-Benzoylindole | Pd(II) / O₂ | Intramolecular Oxidative Arylation | beilstein-journals.org |
Strategic Incorporation of Deuterium into the N-Phenyl Moiety to Yield this compound
The synthesis of the title compound requires the specific introduction of five deuterium atoms onto the N-phenyl ring. This can be achieved through two primary strategies: by constructing the oxindole ring from a pre-deuterated phenyl precursor or by performing a deuterium-hydrogen (D-H) exchange on the fully formed N-phenyl oxindole core.
Deuteration of Phenyl Precursors (e.g., Aniline-d5, Nitrobenzene-d5) for Subsequent Cyclization
This "bottom-up" approach involves synthesizing a deuterated starting material, such as aniline-d5 or nitrobenzene-d5, which is then carried through a standard synthetic sequence to form the target oxindole. Aniline-2,3,4,5,6-d5 is a commercially available or readily synthesized building block ideal for this purpose. zeotope.com
Several methods exist for the high-yield deuteration of anilines. A highly effective method involves heterogeneous catalysis, where anilines are heated in D₂O in the presence of a metal catalyst like Platinum-on-carbon (Pt/C) or Palladium-on-carbon (Pd/C). nih.gov These conditions can achieve high levels of deuterium incorporation across the aromatic ring. nih.gov For example, diphenylamine (B1679370) has been deuterated with 96% efficiency using this method. nih.gov Another approach is the molybdenum-mediated reductive deuteration of nitroarenes, which uses Mo(CO)₆ as both a reductant and catalyst with D₂O as the deuterium source, yielding deuterated anilines with high regioselectivity for the ortho and para positions. rsc.org For complete deuteration, acid-catalyzed exchange using deuterated acids like D₂SO₄ in D₂O can be employed, driving the electrophilic aromatic substitution to replace all five hydrogens on the phenyl ring. youtube.com
Once aniline-d5 is obtained, it can be converted into an N-(phenyl-d5)-α-chloroacetamide, which then undergoes intramolecular Friedel-Crafts cyclization to yield this compound.
Table 3: Methods for the Preparation of Deuterated Aniline Precursors
| Starting Material | Catalyst/Reagent System | Deuterium Source | Key Findings | Reference |
|---|---|---|---|---|
| Aniline | Pt/C and Pd/C | D₂O | Achieves high overall deuteration (e.g., 88-96%) under mild conditions (80 °C). | nih.gov |
| Nitrobenzene | Mo(CO)₆ | D₂O | Reductive deuteration provides ortho- and para-deuterated anilines with high yields. | rsc.org |
| Aniline | Conc. HCl (1 equiv) | D₂O | Simple method for efficient ortho/para deuteration. | nih.gov |
| Aniline | Pd/C-Al powder | D₂O | System shows high activity for H-D exchange on aniline derivatives. | nih.gov |
Late-Stage Deuterium-Hydrogen Exchange on the N-Phenyl Ring of the Oxindole Core
Late-stage functionalization is an atom-economical strategy that introduces isotopic labels at the final stages of a synthesis, avoiding the need to develop a de novo pathway with labeled materials. acs.org For 1,3-dihydro-1-phenyl-2H-indol-2-one, this involves a direct C-H to C-D exchange on the N-phenyl ring.
Palladium-catalyzed non-directed C-H deuteration has emerged as a powerful tool for this purpose. nih.govnih.gov These protocols often use a palladium catalyst, such as Pd(OAc)₂, in combination with a specially designed ligand. nih.govacs.org The reaction is performed in the presence of a deuterium source, typically D₂O, which is both inexpensive and readily available. nih.gov The mechanism is believed to proceed through a reversible C-H activation step. nih.gov This methodology has demonstrated extraordinary functional group tolerance, enabling the deuteration of complex, pharmaceutically relevant molecules. nih.govresearchgate.net The development of highly active N,N-bidentate ligands containing an N-acylsulfonamide group has been crucial for achieving high degrees of deuterium incorporation. nih.gov
While many examples focus on arenes, the principles are directly applicable to the N-phenyl group of the oxindole core, which is an electron-rich aromatic system. The reaction conditions can be tuned to achieve high levels of deuterium incorporation across the five positions of the phenyl ring.
Table 4: Catalyst Systems for Late-Stage C-H Deuteration of Arenes
| Substrate Type | Catalyst System | Deuterium Source | Key Features | Reference |
|---|---|---|---|---|
| Complex Arenes | Pd(OAc)₂ / N-acylsulfonamide ligand | D₂O | Non-directed, high functional group tolerance, high D-incorporation. | nih.govnih.gov |
| Aromatic/Aliphatic Acids | Pd(II) / 8-aminoquinoline (B160924) (directing group) | D₂O | Regioselective ortho-deuteration of the aromatic ring. | thieme-connect.de |
| Bioactive Molecules | Pd catalyst / Dual ligand system | D₂O | Applicable to both electron-rich and electron-poor arenes. | acs.org |
Applications in Reaction Mechanism Elucidation
Investigation of Reaction Pathways via Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org By comparing the reaction rate of the non-deuterated (light) isotopologue, 1-phenyl-1,3-dihydro-2H-indol-2-one, with its deuterated (heavy) counterpart, 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, researchers can deduce whether a C-H bond on the N-phenyl ring is involved in the rate-determining step of the reaction.
To illustrate, consider a hypothetical palladium-catalyzed ortho-arylation of 1-phenyl-1,3-dihydro-2H-indol-2-one. By measuring the rates of reaction for both the deuterated and non-deuterated starting materials, a kinetic isotope effect can be determined.
| Substrate | Rate Constant (k) at 298 K (s⁻¹) | kH/kD |
| 1-phenyl-1,3-dihydro-2H-indol-2-one | 2.5 x 10⁻⁴ | 4.5 |
| This compound | 5.6 x 10⁻⁵ |
This is a hypothetical data table for illustrative purposes.
A kH/kD value of 4.5 would strongly suggest that the C-H bond cleavage at the phenyl ring is the rate-limiting step in this theoretical reaction.
Primary KIEs are observed when the bond to the isotope is broken or formed in the rate-determining step. princeton.edu Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org
In the context of this compound, a primary KIE would be expected in reactions such as direct C-H functionalization on the phenyl ring. Conversely, a secondary KIE might be observed in a reaction where the N-phenyl group's steric or electronic properties influence the transition state without direct C-D bond cleavage. For example, in a reaction at the C3 position of the oxindole (B195798) core, the deuterated phenyl group could lead to a small secondary KIE if its vibrational modes are altered in the transition state, affecting its energy. These effects are typically much smaller than primary KIEs. wikipedia.org A study on the N-demethylation of zicronapine (B1683627) observed a reduced reaction rate upon deuteration of a phenyl ring, an example of a distal kinetic isotope effect. nih.gov
| Type of KIE | Position of Deuterium (B1214612) | Expected kH/kD Range | Implication |
| Primary | Ortho-position of N-phenyl (if C-H bond is broken) | 2-8 | C-H bond cleavage is rate-determining |
| Secondary | N-phenyl ring (in a reaction at C3) | 0.9-1.2 | Change in hybridization or steric environment at the transition state |
This is a representative data table illustrating typical KIE values.
Tracing of Atomic Rearrangements and Bond Dynamics using Deuterium Labels
Deuterium's unique mass makes it an excellent tracer for following the fate of specific atoms or molecular fragments during a reaction. In complex rearrangements, this compound can be used to determine if the N-phenyl group migrates and to which position.
For instance, in a hypothetical acid-catalyzed rearrangement of a 3-substituted-1-phenyl-2-oxindole derivative, there might be a question as to whether an intramolecular or intermolecular migration of the phenyl group occurs. By using the d5-labeled compound and analyzing the product distribution and deuterium incorporation using techniques like mass spectrometry or NMR spectroscopy, the pathway can be elucidated. Isotopic labelling studies have been instrumental in revising proposed mechanisms for skeletal rearrangements in other heterocyclic systems. beilstein-journals.org
Characterization of Reactive Intermediates
The presence of the d5-phenyl group can aid in the characterization of short-lived reactive intermediates. The distinct spectroscopic signature of deuterium can be detected in NMR or IR spectroscopy. For example, if a reaction proceeds through an intermediate where the N-phenyl group is involved in a new bonding arrangement, the C-D vibrational frequencies in the IR spectrum would differ from those in the starting material and product, providing evidence for the intermediate's structure. Similarly, ²H NMR spectroscopy can be used to directly observe the deuterated intermediate.
Stereochemical Insights from Deuterium Labeling Experiments
In stereoselective reactions, the orientation of substituents can dictate the stereochemical outcome. The N-phenyl group in 1-phenyl-1,3-dihydro-2H-indol-2-one can influence the stereochemistry of reactions at the C3 position. By using the d5-labeled compound, it is possible to probe subtle stereoelectronic effects. For example, in an enantioselective reaction, a secondary KIE might be observed if the vibrational modes of the C-D bonds in the phenyl ring interact differently with a chiral catalyst in the diastereomeric transition states. Such experiments can provide valuable information on the nature of the catalyst-substrate interactions that lead to high stereoselectivity. While direct examples with this specific deuterated compound are not prevalent in the literature, the principles of using secondary deuterium KIEs to determine reaction stereochemistry are well-established. researchgate.net
Utility in Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated N-Phenyl-2-Oxindoles
Enhancement of Spectral Resolution and Simplification
The replacement of protons with deuterons in the phenyl ring of N-phenyl-2-oxindole brings about a notable simplification and enhancement of its NMR spectra. In ¹H NMR, the most immediate effect is the disappearance of signals corresponding to the phenyl protons, which declutters the aromatic region of the spectrum. This allows for a clearer observation of the remaining protons on the oxindole (B195798) core, facilitating their analysis without the interference of overlapping signals from the N-phenyl group.
In ¹³C NMR, deuteration leads to several beneficial effects. The carbon atoms directly bonded to deuterium (B1214612) (C-D) exhibit a characteristic 1:1:1 triplet splitting pattern due to coupling with the spin-1 deuterium nucleus. This, along with a significant reduction in the Nuclear Overhauser Effect (NOE) for these carbons, can help in their identification. More broadly, the substitution of protons with deuterons can lead to a decrease in the relaxation rates of neighboring ¹³C nuclei. This is because the dipolar interaction between carbon and deuterium is much weaker than that between carbon and proton. The result is sharper NMR signals and improved spectral resolution, which is particularly advantageous for studying complex molecules.
Assignment of Proton and Carbon Resonances
Deuterium labeling is a definitive method for the assignment of proton and carbon resonances in NMR spectroscopy. The absence of signals in the ¹H NMR spectrum for the deuterated positions directly confirms the assignment of those protons. For ¹³C NMR, the presence of deuterium induces small upfield shifts, known as isotope shifts, on the attached carbon and, to a lesser extent, on carbons two or three bonds away. clockss.org These shifts, though small, are measurable and provide unambiguous evidence for the assignment of specific carbon signals. For instance, in 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, the carbons of the phenyl ring would show these characteristic isotopic effects, confirming their chemical shift values.
The table below illustrates typical ¹H and ¹³C NMR chemical shifts for the parent compound, N-phenyl-2-oxindole, in CDCl₃. The deuteration at the phenyl ring in this compound would lead to the absence of the corresponding proton signals and induce isotopic shifts in the carbon signals of the phenyl group.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for N-Phenyl-2-Oxindole.
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O) | - | 175.0 |
| C3 (-CH₂) | 3.65 | 36.0 |
| C3a | - | 128.5 |
| C4 | 7.25 | 124.5 |
| C5 | 7.10 | 128.0 |
| C6 | 6.90 | 122.5 |
| C7 | 6.75 | 109.5 |
| C7a | - | 143.0 |
| N-Phenyl C1' | - | 139.0 |
| N-Phenyl C2'/C6' | 7.40 | 126.5 |
| N-Phenyl C3'/C5' | 7.30 | 129.0 |
| N-Phenyl C4' | 7.15 | 125.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Conformational Analysis and Molecular Dynamics from Deuterium Relaxation
Deuterium solid-state NMR relaxation measurements are a powerful technique for probing molecular dynamics and conformational exchange processes. nih.gov The relaxation parameters of deuterium nuclei are highly sensitive to the rate and geometry of molecular motions. By measuring the spin-lattice (T₁) and spin-spin (T₂) relaxation times of the deuterons in this compound, it is possible to gain insights into the dynamics of the N-phenyl ring.
For example, the rotation of the phenyl ring around the N-C1' bond can be characterized. Different rates of rotation will lead to distinct deuterium NMR lineshapes and relaxation rates. By analyzing these parameters as a function of temperature, one can determine the activation energy for the rotational motion and identify the presence of different conformational states. This information is crucial for understanding the three-dimensional structure and flexibility of the molecule in different environments.
Mass Spectrometry (MS) Applications
Quantitative Analysis Using Isotopic Internal Standards
In quantitative mass spectrometry, particularly in complex biological matrices, stable isotopically labeled (SIL) compounds are the gold standard for use as internal standards. This compound is an ideal internal standard for the quantification of its non-deuterated analog, N-phenyl-2-oxindole. Because the physical and chemical properties of the deuterated and non-deuterated compounds are nearly identical, they co-elute in liquid chromatography (LC) and experience similar ionization efficiency and matrix effects in the mass spectrometer.
However, due to the mass difference of five daltons, they are easily distinguishable by the mass analyzer. By adding a known amount of this compound to a sample, any loss of the analyte during sample preparation or fluctuations in instrument response can be accurately corrected for by monitoring the ratio of the analyte to the internal standard. This significantly improves the accuracy, precision, and robustness of the quantitative method. A recent study on the quantification of a novel oxindole derivative in rat plasma utilized a similar approach, highlighting the importance of a suitable internal standard in pharmacokinetic studies. nih.gov
The table below outlines typical mass spectrometric conditions for the quantitative analysis of an oxindole derivative using an internal standard.
Table 2: Illustrative LC-MS/MS Parameters for Quantitative Analysis of an Oxindole Derivative.
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyte MRM Transition | e.g., [M+H]⁺ → Product Ion |
| Internal Standard MRM Transition | e.g., [M+D₅+H]⁺ → Product Ion |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
| LC Column | C18 Reverse Phase |
| Mobile Phase | Gradient of water and acetonitrile with formic acid |
Elucidation of Fragmentation Mechanisms through Deuterium Tracking
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, which relies on the characteristic fragmentation of a molecule. By incorporating deuterium at specific positions, as in this compound, the fragmentation pathways can be meticulously traced. When the deuterated compound is fragmented, the resulting product ions will either retain the deuterium atoms or lose them.
By observing the mass-to-charge (m/z) ratio of the fragment ions, one can determine which parts of the molecule are retained in each fragment. For example, if a fragment ion from this compound shows a mass shift of +5 compared to the corresponding fragment from the non-deuterated analog, it indicates that the N-phenyl ring is intact in that fragment. Conversely, if a neutral loss is observed that is 5 Da heavier, it points to the elimination of the phenyl group. This method of "deuterium tracking" provides invaluable information for proposing and confirming fragmentation mechanisms, which is essential for the structural characterization of unknown compounds and metabolites. Isotopic labeling experiments are often used to support proposed fragmentation mechanisms in the study of related indole-containing structures. nih.gov
Vibrational Spectroscopy (IR, Raman) for Deuterium Detection
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are highly sensitive to changes in bond vibrational frequencies. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond. This isotopic shift is a cornerstone for the detection and structural confirmation of deuterated compounds. acs.org
For this compound, the most significant spectral changes compared to its non-deuterated analog are expected in the regions associated with the vibrations of the phenyl ring. The C-H stretching vibrations in aromatic rings typically appear in the 3100-3000 cm⁻¹ region in both IR and Raman spectra. Upon deuteration, these C-H bonds are replaced by C-D bonds, and the corresponding stretching vibrations are expected to shift to a lower frequency, approximately in the 2300-2200 cm⁻¹ range. researchgate.net This shift is due to the increased reduced mass of the C-D oscillator system.
Similarly, C-H bending (in-plane and out-of-plane) vibrations, which occur at lower frequencies in the fingerprint region (below 1500 cm⁻¹), will also shift to lower wavenumbers upon deuteration. These shifts provide a clear and unambiguous signature of the presence and location of deuterium atoms on the phenyl ring.
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) | Spectroscopic Technique |
|---|---|---|---|
| Aromatic C-H/C-D Stretching | 3100 - 3000 | 2300 - 2200 | IR, Raman |
| Aromatic C-H/C-D In-plane Bending | 1300 - 1000 | ~975 - 750 | IR, Raman |
| Aromatic C-H/C-D Out-of-plane Bending | 900 - 675 | ~675 - 500 | IR, Raman |
Note: The predicted frequency ranges for C-D modes are approximate and can be influenced by the specific molecular environment and coupling with other vibrations.
The analysis of these isotopic shifts in the IR and Raman spectra of this compound would allow for:
Confirmation of Deuteration: The appearance of strong bands in the C-D stretching region and the disappearance or significant reduction of intensity of the corresponding C-H bands would confirm the successful synthesis of the deuterated compound.
Structural Elucidation: The precise positions and number of the C-D bands can provide information about the substitution pattern on the phenyl ring.
Quantitative Analysis: The intensity of the C-D vibrational bands can potentially be used for the quantitative determination of the deuterated compound in a mixture. nih.gov
Computational Chemistry and Theoretical Investigations
Quantum Mechanical Studies of 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one and Related Derivatives
Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic nature of the molecule. While direct computational studies on the d5-phenyl derivative are specific, a wealth of information can be derived from studies on its protio-isotopologue, 1-phenyl-2-indolinone, and related oxindole (B195798) structures.
The electronic structure of a molecule dictates its reactivity. Quantum chemical analyses allow for the calculation of various electronic properties and reactivity indices. researchgate.net For the parent compound, 1-phenyl-2-indolinone, DFT calculations can determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Representative Frontier Orbital Energies for Oxindole-type Structures (Note: These are illustrative values for a generic oxindole core, as specific data for the title compound is not available. Actual values depend on the specific derivative and computational method.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Associated with electron-rich regions, potential site for electrophilic attack. |
| LUMO | -1.2 | Associated with electron-poor regions, potential site for nucleophilic attack. |
These calculations can be extended to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and highlight regions susceptible to electrophilic or nucleophilic attack. researchgate.net
The most significant impact of the five deuterium (B1214612) atoms on the phenyl group is the manifestation of the Kinetic Isotope Effect (KIE). The KIE is a change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. nih.gov This effect arises primarily from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. libretexts.org A C-D bond is stronger and has a lower ZPVE than a C-H bond. libretexts.org If this bond is broken or significantly altered in the rate-determining step of a reaction, the reaction will be slower for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). libretexts.orgwikipedia.org
Theoretical modeling is crucial for predicting and interpreting KIEs. researchgate.net Using transition state theory, chemists can compute the structures and energies of both the ground state reactants and the transition state. wikipedia.orglibretexts.org The difference in activation energy between the deuterated and non-deuterated species can then be calculated, providing a theoretical KIE value.
For instance, in reactions involving proton abstraction from an indolinone, a primary KIE of 6.3 ± 0.6 has been experimentally measured. ic.ac.uk Quantum mechanical models using DFT can be constructed to reproduce this value, confirming the mechanism and the nature of the transition state. ic.ac.uk Such models can calculate the KIE with considerable accuracy, making them a powerful tool for mechanistic elucidation. wikipedia.orgresearchgate.net If the C-D bond is not broken in the rate-determining step, a smaller secondary kinetic isotope effect (SKIE) may be observed. wikipedia.orgprinceton.edu
Vibrational analysis through quantum mechanical calculations provides the frequencies of all molecular vibrations. These calculated frequencies are fundamental to understanding both the infrared (IR) spectrum of a molecule and the energetic basis of isotope effects.
Replacing hydrogen with deuterium significantly alters the frequencies of vibrational modes involving that atom. The vibrational frequency is dependent on the reduced mass of the atoms involved in the bond. wikipedia.org Because deuterium is twice as heavy as protium, the stretching and bending frequencies associated with the C-D bonds in the d5-phenyl group are lower than the corresponding C-H frequencies.
Table 2: Comparison of Typical Calculated Vibrational Frequencies for C-H and C-D Bonds
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | ~2250 |
| In-plane C-H Bend | 1400 - 1000 | ~1000 - 750 |
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules, providing insights into conformational flexibility and intermolecular interactions. nih.govnih.gov
For this compound, the key flexible bond is the N-C bond connecting the indolinone core to the phenyl ring. Rotation around this bond gives rise to different conformers, which are different spatial arrangements of the molecule. libretexts.orgchemistrysteps.com MD simulations can sample this conformational space to identify low-energy, stable conformers and the energy barriers between them. libretexts.org
Furthermore, MD simulations are invaluable for studying how molecules interact with each other in condensed phases (liquids or solids). harvard.edu These intermolecular interactions are electrostatic in nature and include:
London Dispersion Forces: Temporary induced dipoles present in all molecules. youtube.com
Dipole-Dipole Interactions: Occur between polar molecules. The oxindole core possesses a significant dipole moment due to the carbonyl group.
Hydrogen Bonding: While the parent compound lacks a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor in protic solvents. harvard.edu
Simulations can quantify the strength of these interactions and predict how molecules will arrange themselves, which is crucial for understanding properties like solubility and crystal packing. mdpi.comnih.gov
Solvation Effects and Thermochemistry in Different Media
The behavior and stability of a molecule can change dramatically in different solvents. Computational methods, especially those using a Polarizable Continuum Model (PCM), can simulate the effects of a solvent without explicitly modeling every solvent molecule. orientjchem.org
Studies on oxindole derivatives using the B3LYP method with the 6-311++G basis set have investigated solvation in various media. orientjchem.org These calculations determine the solvation free energy, which is composed of several terms:
Electrostatic Interaction Energy: The energy from the interaction between the solute's charge distribution and the polarized solvent continuum. This is typically the dominant term in polar solvents. orientjchem.org
Cavitation Energy: The energy required to create a cavity in the solvent to accommodate the solute molecule. This term is related to the solvent's surface tension. orientjchem.org
Dispersion and Repulsion Energy: Energy arising from van der Waals interactions between the solute and solvent. orientjchem.org
Table 3: Illustrative Solvation Energy Components for an Oxindole Derivative in Various Solvents (kcal/mol) (Note: Data derived from a study on related oxindole derivatives and serves as an example of the trends observed. orientjchem.org)
| Solvent | Dielectric Constant | Electrostatic Energy | Cavitation Energy | Total Solvation Free Energy |
|---|---|---|---|---|
| n-Hexane | 1.89 | -3.78 | 7.95 | -3.75 |
| Chloroform | 4.81 | -8.12 | 7.91 | -9.05 |
| Ethanol | 24.55 | -11.45 | 7.21 | -13.01 |
The data shows that electrostatic interactions become more favorable (more negative) as the solvent's dielectric constant increases. orientjchem.org However, the total solvation free energy is a balance of these competing factors. Such theoretical studies are vital for predicting solubility and understanding reaction thermochemistry in different solvent environments. orientjchem.org
Chemical Transformations and Functional Group Compatibility of Deuterated N Phenyl 2 Oxindoles
Reactivity Studies of the 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one Scaffold
The reactivity of the this compound scaffold is largely governed by the inherent chemical properties of the oxindole (B195798) ring system, with the deuterium-labeled phenyl group primarily influencing reaction kinetics through the kinetic isotope effect (KIE). The oxindole core presents several reactive sites: the enolizable C3-position, the lactam nitrogen, and the benzene ring of the oxindole moiety.
Electrophilic Aromatic Substitution: The benzene ring of the oxindole core is susceptible to electrophilic aromatic substitution. Due to the delocalization of the nitrogen's lone pair into the aromatic system, the ring is activated, directing electrophiles primarily to the C5 and C7 positions. For this compound, electrophilic attack on the deuterated N-phenyl ring is also a possibility. However, the C-D bond is stronger than the C-H bond, which can lead to a primary kinetic isotope effect if the C-D bond cleavage is the rate-determining step of the reaction. In many electrophilic aromatic substitutions, the initial attack of the electrophile is rate-determining, and thus a significant KIE is often not observed.
Reactions at the C3-Position: The C3-position of the oxindole is nucleophilic upon deprotonation and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. These include aldol condensations, Michael additions, and alkylations. The deuterated N-phenyl group in this compound is not expected to directly participate in these reactions but can exert steric and electronic influences on the reactivity at C3.
Palladium-Catalyzed Cross-Coupling Reactions: The N-phenyl-2-oxindole scaffold can be functionalized through various palladium-catalyzed cross-coupling reactions. For instance, the aryl halide functionality can be introduced onto the oxindole's benzene ring, which can then undergo Suzuki, Heck, or Sonogashira couplings. In these transformations, the deuterated N-phenyl group is anticipated to remain intact, serving as a stable isotopic label.
A summary of potential reactions and the expected influence of the d5-phenyl group is presented in the table below.
| Reaction Type | Reactive Site | Expected Influence of d5-Phenyl Group |
| Friedel-Crafts Acylation | C5 or C7 of oxindole ring | Minor electronic and steric effects. |
| Aldol Condensation | C3-position | Negligible direct electronic effect. |
| Michael Addition | C3-position | Minor steric hindrance. |
| Suzuki Coupling | Functionalized oxindole ring | No direct participation; label is retained. |
| Heck Reaction | Functionalized oxindole ring | No direct participation; label is retained. |
Design and Synthesis of Complex Architectures Incorporating the Deuterated N-Phenyl-2-Oxindole Moiety
The N-phenyl-2-oxindole scaffold is a key structural motif in a variety of biologically active molecules, including enzyme inhibitors and anticancer agents. nih.govnih.gov The incorporation of the this compound moiety into these complex architectures can provide valuable tools for pharmacokinetic and metabolic studies.
The synthesis of such complex molecules would leverage the reactivity of the oxindole core, as discussed in section 6.1, while preserving the integrity of the d5-phenyl label. For example, the C3-position can be elaborated to introduce pharmacophoric groups, and the oxindole ring can be further functionalized.
An illustrative, generalized synthetic approach to a complex molecule incorporating the deuterated scaffold is outlined below:
Functionalization of the Oxindole Core: Starting with this compound, the C3-position can be functionalized via an aldol condensation with a suitable aldehyde to introduce a key side chain.
Modification of the Benzene Ring: The benzene portion of the oxindole can be halogenated to provide a handle for subsequent cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: A Suzuki or Heck reaction can be employed to introduce further complexity, such as an additional aryl or vinyl group, at the halogenated position. Throughout this sequence, the d5-phenyl group is expected to remain intact.
The table below lists some classes of bioactive molecules that feature the N-phenyl-2-oxindole core and could potentially be synthesized with the deuterated analog.
| Class of Bioactive Molecule | Synthetic Strategy | Reference for Non-deuterated Synthesis |
| Protein Kinase Inhibitors | Elaboration at C3 and functionalization of the oxindole ring. | nih.gov |
| Antitubercular Agents | Modification of the N-phenyl ring and the oxindole core. | nih.gov |
| Spirooxindoles | Cycloaddition reactions involving the C3-position. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Deuteration Strategies for Complex Oxindole (B195798) Derivatives
The synthesis of isotopically labeled compounds like 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one is foundational to their application. While methods exist, the ongoing pursuit is for more efficient, selective, and scalable deuteration strategies, especially for structurally complex molecules built upon the oxindole framework. researchgate.netnih.gov
Recent breakthroughs have moved beyond traditional methods, which often require harsh conditions or pre-functionalized substrates. Modern approaches increasingly rely on catalysis to achieve precise deuterium (B1214612) incorporation. researchgate.net Key areas of development include:
Transition-Metal Catalysis : Iridium and ruthenium-based catalysts have shown remarkable efficacy in mediating hydrogen isotope exchange (HIE) reactions. acs.orgnih.gov These catalysts can activate otherwise inert C-H bonds, allowing for direct replacement with deuterium from sources like deuterium gas (D₂) or heavy water (D₂O). acs.orgnih.govresearchgate.net For N-aryl compounds like the parent structure of this compound, methods are being refined to selectively deuterate the aromatic ring. acs.orgacs.org The development of catalysts with tailored ligands can enhance selectivity, directing deuteration to specific positions on the molecule and minimizing unwanted side reactions. acs.org
Photocatalysis and Electrocatalysis : Emerging strategies are leveraging light or electricity to drive deuteration reactions. researchgate.net These methods can often proceed under milder conditions and offer alternative selectivity patterns compared to thermal, metal-catalyzed reactions, providing new tools for labeling complex molecules.
Programmable and Regiodivergent Deuteration : A significant advancement is the development of "programmable" deuteration methods. acs.org For indole (B1671886) scaffolds, recent research has demonstrated that by slightly modifying reaction conditions—such as the presence or absence of a palladium catalyst—deuterium can be selectively installed at different positions. acs.org This allows for the synthesis of various deuterated isotopomers from a common starting material, which is invaluable for detailed mechanistic and metabolic studies.
The table below summarizes and compares various modern deuteration strategies applicable to oxindole and related N-heterocyclic scaffolds.
| Deuteration Strategy | Catalyst/Reagent | Deuterium Source | Key Advantages | Applicable To |
| Homogeneous HIE | Iridium or Ruthenium complexes acs.orgnih.gov | D₂ gas, D₂O acs.orgnih.gov | High selectivity, mild conditions, broad substrate scope. nih.gov | Aromatic and aliphatic C-H bonds. acs.org |
| Palladium-Catalyzed HIE | Palladium catalysts acs.org | Deuterated acetic acid (CD₃CO₂D) acs.org | Programmable regiodivergence, good for indole cores. acs.org | Indole C2 and C3 positions. acs.org |
| Reductive Deuteration | Palladium on Carbon (Pd/C) rsc.org | D₂ gas (generated in-situ from D₂O) rsc.org | Cost-effective, high deuterium incorporation, good for reducing triple bonds. rsc.org | Unsaturated bonds (alkynes, alkenes). rsc.org |
| Dehalogenative Deuteration | Metal catalysts researchgate.net | Deuterium source | Utilizes readily available halogenated precursors. | Aryl and alkyl halides. researchgate.net |
Future work will focus on expanding the library of catalysts to tolerate an even wider array of functional groups found in complex, biologically active oxindole derivatives. nih.gov The goal is to create a predictable and versatile toolkit for deuteration, making compounds like this compound more accessible for research. simsonpharma.com
Advanced Applications of this compound in Interdisciplinary Chemical Research
The primary utility of this compound lies in its role as a stable isotope-labeled (SIL) internal standard. scispace.com Its chemical behavior is nearly identical to its non-deuterated counterpart, but its increased mass allows it to be distinguished in mass spectrometry (MS). scispace.comclearsynth.com This property is crucial for enhancing the precision and accuracy of quantitative analyses. clearsynth.com
Emerging applications are set to leverage this compound in more sophisticated ways:
Pharmacokinetic and Metabolic Studies : The oxindole scaffold is present in numerous biologically active compounds. nih.govnih.govresearchgate.net As an internal standard, this compound is essential for accurately quantifying the absorption, distribution, metabolism, and excretion (ADME) of oxindole-based drug candidates in complex biological matrices like blood or plasma. clearsynth.comtexilajournal.com By compensating for variations during sample preparation and analysis, it ensures reliable data in drug development. clearsynth.comtexilajournal.com
Metabolic Flux Analysis : Beyond standard pharmacokinetics, there is growing interest in using SIL compounds to trace metabolic pathways. mdpi.com By introducing a deuterated precursor, researchers can follow the path of the deuterium label as the molecule is transformed by enzymes, providing detailed insights into cellular metabolism and the effects of drugs on these pathways. simsonpharma.commdpi.com
Mechanistic Elucidation : Deuterium labeling is a classic tool for studying reaction mechanisms. simsonpharma.com The kinetic isotope effect (KIE), where a C-D bond breaks more slowly than a C-H bond, can reveal the rate-determining step of a chemical reaction. While the d5-phenyl labeling of this specific compound is often used to prevent metabolism at that site, other selectively deuterated oxindoles can be designed to probe specific mechanistic questions in synthetic or enzymatic reactions.
Environmental and Toxicological Analysis : Oxindole derivatives may be present in the environment as pollutants or metabolites of industrial chemicals. The use of this compound as an internal standard can improve the reliability of methods designed to detect and quantify these compounds in environmental samples, such as water or soil. clearsynth.com
The development of new oxindole-based molecules for therapeutic or industrial purposes will drive the demand for corresponding deuterated standards, placing compounds like this compound at the center of innovation and safety assessment. researchgate.net
Synergistic Integration of Deuterium Labeling with Multimodal Analytical Platforms
The true power of isotopic labeling is realized when it is combined with advanced analytical instrumentation. While liquid chromatography-mass spectrometry (LC-MS) is the primary technique benefiting from SIL standards, future research will see a more profound integration with a suite of complementary analytical methods. texilajournal.comnih.gov
High-Resolution Mass Spectrometry (HRMS) : The use of HRMS allows for the precise determination of mass, which can not only distinguish the deuterated standard from the analyte but also help identify unknown metabolites by providing their exact elemental composition. The known isotopic pattern of the d5-labeled standard serves as an anchor point, aiding the interpretation of complex spectra.
Tandem Mass Spectrometry (MS/MS) : In MS/MS techniques like multiple reaction monitoring (MRM), the molecule is fragmented, and specific fragments are monitored. nih.gov Using a deuterated standard is advantageous because it co-elutes with the analyte and generally produces fragments with a corresponding mass shift, leading to highly specific and sensitive quantification, minimizing interference from the sample matrix. texilajournal.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : While MS is the workhorse for quantification, NMR provides detailed structural information. Deuterium labeling can simplify complex proton (¹H) NMR spectra, as deuterium is not directly observed in a standard ¹H NMR experiment. This can help in assigning signals in crowded regions of the spectrum for related complex oxindole structures.
Combined Analytical Approaches : The future lies in multimodal analysis, where data from different platforms are combined to create a comprehensive understanding of a system. For instance, LC-HRMS/MS can be used with this compound to quantify an oxindole-based drug and its metabolites, while NMR is used to definitively identify the structure of those metabolites. This synergistic approach ensures both accurate quantification and unambiguous structural confirmation. New software and data analysis techniques are being developed to better integrate and visualize data from these different sources, leveraging the power of isotopic labeling to its full potential. nih.gov
This integrated analytical approach, with deuterated standards like this compound at its core, will provide unprecedented levels of detail and reliability in fields ranging from drug discovery to metabolomics. nih.govstrath.ac.uk
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 1,3-Dihydro-1-d5-phenyl-2H-indol-2-one, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted phenylhydrazines with ketones or via palladium-catalyzed cross-coupling reactions. For purity optimization, column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, followed by recrystallization in ethanol. Monitoring by HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity. Structural validation via H/C NMR and high-resolution mass spectrometry (HRMS) is critical .
Q. How can the deuterium isotope effect (d5 substitution) influence the compound’s spectroscopic characterization?
- Methodological Answer : The d5-phenyl group reduces proton signals in H NMR, necessitating H NMR or HSQC experiments for deuterium tracking. Isotopic shifts in IR (C-D stretching ~2100-2200 cm) and mass spectrometry (M+5 peak) must be accounted for. Computational tools like Gaussian09 with B3LYP/6-31G* basis sets can predict vibrational modes .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer : Use cell-based assays (e.g., HEK293 cells transfected with mGluR5 for allosteric modulation studies) to evaluate receptor binding. IC/EC values should be determined via fluorescence-based calcium mobilization assays. Parallel toxicity screening (MTT assay) ensures compound safety at active concentrations .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
- Methodological Answer : Contradictions between X-ray crystallography (e.g., bond lengths) and DFT-optimized structures may arise from crystal packing effects. Perform variable-temperature NMR to assess dynamic effects. Compare experimental IR/Raman spectra with computed spectra (MOE software) to validate conformers .
Q. What strategies optimize reaction yields in large-scale deuterated syntheses?
- Methodological Answer : Use flow chemistry reactors to enhance mixing and heat transfer, reducing deuteration loss. Catalytic systems like p-toluenesulfonic acid (p-TSA) in DMF at 80°C improve cyclization efficiency. Isotopic labeling efficiency (>95%) should be verified via LC-MS/MS .
Q. How does the compound’s allosteric modulation of mGluR5 differ from classical orthosteric agonists?
- Methodological Answer : Unlike orthosteric ligands, this compound binds to transmembrane domains (e.g., F585 in mGluR5), stabilizing active receptor states. Use Schild analysis with antagonists like MPEP to confirm non-competitive inhibition. Mutagenesis studies (e.g., A809V mutation) can map binding sites .
Contradiction Analysis
- Spectral vs. Computational Data : Discrepancies in H NMR chemical shifts may arise from solvent polarity effects. Re-run experiments in DMSO-d vs. CDCl and compare with COSY/NOESY for conformational analysis .
- Biological Activity Variability : Batch-to-batch differences in deuterium enrichment (e.g., 90% vs. 98% d5) can alter pharmacokinetics. Quantify isotopic purity via H NMR before assays .
Methodological Recommendations
- Synthetic Optimization : Use deuterated solvents (e.g., DO) to minimize proton exchange during synthesis.
- Data Interpretation : Apply multivariate analysis (PCA) to resolve overlapping spectral peaks in complex biological matrices.
- Ethical Compliance : Adhere to OECD Guidelines for in vitro testing (e.g., GLP standards for cytotoxicity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
